N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide is a useful research compound. Its molecular formula is C12H13N7O2 and its molecular weight is 287.283. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The compound N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide, a derivative of triazolo[4,3-a]pyrazine, has been found to exhibit significant inhibitory activities towards c-Met/VEGFR-2 kinases . These kinases play crucial roles in cell proliferation and angiogenesis, making them important targets in cancer therapy .
Mode of Action
The compound interacts with its targets, c-Met and VEGFR-2, inhibiting their kinase activities . This inhibition disrupts the signaling pathways regulated by these kinases, leading to a decrease in cell proliferation and angiogenesis .
Biochemical Pathways
The compound’s action on c-Met and VEGFR-2 affects multiple biochemical pathways. By inhibiting c-Met, it disrupts the HGF/c-Met signaling pathway, which is involved in cell growth, survival, and migration . Similarly, by inhibiting VEGFR-2, it affects the VEGF signaling pathway, which plays a key role in angiogenesis .
Pharmacokinetics
The compound’s inhibitory activities against c-met and vegfr-2 suggest that it is able to reach its targets in the body
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It inhibits the growth of A549 cells in the G0/G1 phase in a dose-dependent manner and induces late apoptosis of A549 cells . The compound’s intervention on intracellular c-Met signaling of A549 was verified by the result of Western blot .
Activité Biologique
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and potential therapeutic applications.
1. Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. The compound features a unique combination of triazole and imidazole moieties which contribute to its biological activity.
Key Structural Features:
- Molecular Formula: C14H17N7O2
- Molecular Weight: 315.33 g/mol
- CAS Number: 2034201-25-5
2.1 Antimicrobial Activity
Research indicates that compounds containing triazolo and imidazole scaffolds exhibit promising antimicrobial properties. This compound has shown moderate to good antibacterial activity against various strains, including Mycobacterium tuberculosis (Mtb).
In a study evaluating the minimum inhibitory concentration (MIC), derivatives of imidazole demonstrated MIC values ranging from 3.95 to 12.03 µg/mL against Mtb H37Rv, indicating strong antimycobacterial potential .
2.2 Anticancer Activity
The compound's structural characteristics suggest potential anticancer activity. Preliminary studies highlight its ability to inhibit specific kinases involved in cancer progression. Molecular docking studies have indicated favorable binding interactions with target proteins due to hydrogen bonding and hydrophobic interactions .
2.3 Anti-inflammatory Properties
Compounds similar to this compound have also been evaluated for anti-inflammatory effects. The imidazole ring is known for its role in modulating inflammatory pathways, making this compound a candidate for further exploration in inflammatory diseases .
Table 1: Summary of Biological Activities
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for enzymes involved in disease pathways.
- Binding Affinity: Its ability to bind effectively to specific protein targets suggests a mechanism involving competitive inhibition or allosteric modulation.
5. Future Directions and Applications
Given its promising biological activities, this compound holds potential as a lead compound in drug development for treating infections and cancers. Further research is essential to explore its pharmacokinetics and optimize its efficacy through structural modifications.
Propriétés
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1H-imidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N7O2/c1-2-21-12-10-18-17-9(19(10)4-3-14-12)6-15-11(20)8-5-13-7-16-8/h3-5,7H,2,6H2,1H3,(H,13,16)(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGSRLQIXHIXIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CN=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.